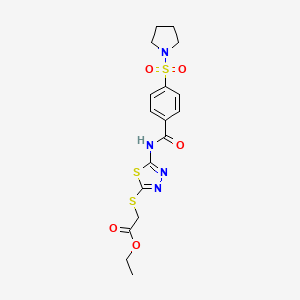

Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

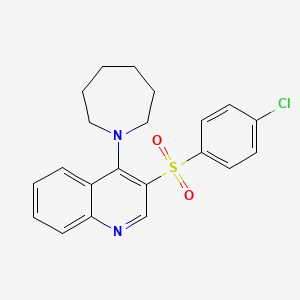

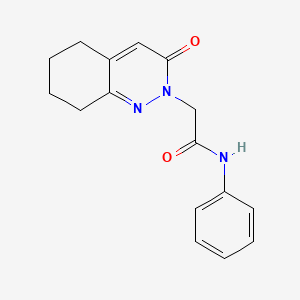

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine compounds generally have interesting physicochemical parameters that make them useful tools for obtaining the best ADME/Tox results for drug candidates .Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the synthesis of innovative heterocycles incorporating thiadiazole moieties, such as the work by Fadda et al. (2017), has demonstrated the potential for creating compounds with significant insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research underscores the utility of such chemical frameworks in developing new agrochemicals.

Biological and Antimicrobial Activities

Studies have also explored the synthesis of compounds with embedded benzothiazole and pyridine derivatives, showing a wide range of biological activities. Bhoi et al. (2016) focused on synthesizing benzothiazole derivatives with potential antibacterial, antioxidant, and antitubercular activities, emphasizing the importance of these compounds in medicinal chemistry (Bhoi et al., 2016). Similarly, Szulczyk et al. (2017) synthesized derivatives of ethyl 2-(2-pyridylacetate) showing promising in vitro antimicrobial properties against a range of pathogens, including Gram-positive cocci, Gram-negative rods, and Candida albicans, as well as potential antiviral activity against HIV-1 (Szulczyk et al., 2017).

Antitumor and Anticancer Activities

The development of compounds for antitumor applications is another critical area of research. For instance, compounds synthesized from ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate showed significant antitumor activities against various cancer cell lines, highlighting the potential of such chemical structures in cancer therapy (Mohareb & Gamaan, 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[[5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S3/c1-2-26-14(22)11-27-17-20-19-16(28-17)18-15(23)12-5-7-13(8-6-12)29(24,25)21-9-3-4-10-21/h5-8H,2-4,9-11H2,1H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYUJUZXFMJTCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoyl]amino]acetic acid](/img/structure/B2897017.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897018.png)

![4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2897027.png)

![N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897033.png)

![3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2897040.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2897041.png)